molecular formula C13H13NO3 B12716852 2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate CAS No. 145441-06-1

2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate

Cat. No.: B12716852
CAS No.: 145441-06-1
M. Wt: 231.25 g/mol
InChI Key: WGUSIUPNBKYKKP-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylphenyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by modulating ion channels or interacting with neurotransmitter receptors. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate is unique due to its specific substitution pattern on the aromatic ring and the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

145441-06-1

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(2,6-dimethylphenyl) 5-methyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-8-5-4-6-9(2)12(8)16-13(15)11-7-10(3)17-14-11/h4-7H,1-3H3

InChI Key

WGUSIUPNBKYKKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=NOC(=C2)C

Origin of Product

United States

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